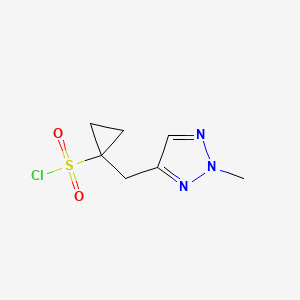
2-Amino-3-(2-bromopyridin-4-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-3-(2-bromopyridin-4-yl)propanoic acid is an organic compound that belongs to the class of amino acids It features a bromopyridine moiety attached to the propanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 4-pyridylacetic acid, followed by amination and subsequent carboxylation to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory methods, with optimizations for yield and purity.
化学反应分析
Types of Reactions
2-Amino-3-(2-bromopyridin-4-yl)propanoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The amino and pyridine groups can participate in redox reactions.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can modify the functional groups on the molecule .
科学研究应用
2-Amino-3-(2-bromopyridin-4-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme functions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can engage in various binding interactions, while the amino and carboxyl groups can participate in hydrogen bonding and ionic interactions. These interactions can modulate the activity of the target molecules and influence biochemical pathways .
相似化合物的比较
Similar Compounds
2-Amino-3-(4-fluorophenyl)propanoic acid: A phenylalanine derivative with a fluorine atom.
2-Amino-3-(4-nitrophenyl)propanoic acid: A phenylalanine derivative with a nitro group.
2-Amino-3-(4-chlorophenyl)propanoic acid: A phenylalanine derivative with a chlorine atom
Uniqueness
2-Amino-3-(2-bromopyridin-4-yl)propanoic acid is unique due to the presence of the bromopyridine moiety, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
属性
CAS 编号 |
32918-48-2 |
|---|---|
分子式 |
C8H9BrN2O2 |
分子量 |
245.07 g/mol |
IUPAC 名称 |
2-amino-3-(2-bromopyridin-4-yl)propanoic acid |
InChI |
InChI=1S/C8H9BrN2O2/c9-7-4-5(1-2-11-7)3-6(10)8(12)13/h1-2,4,6H,3,10H2,(H,12,13) |
InChI 键 |
ZXRSFYYBYBBZQH-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(C=C1CC(C(=O)O)N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


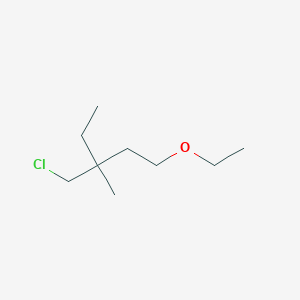

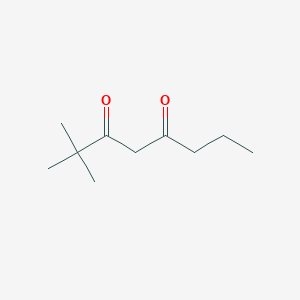
![Tricyclo[4.3.0.0,2,5]nonan-7-one](/img/structure/B13569548.png)
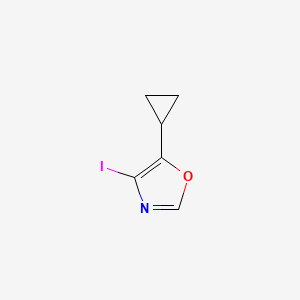

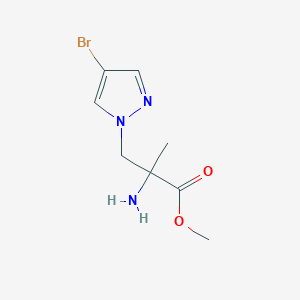
![6-Aminospiro[2.3]hexan-4-ol](/img/structure/B13569558.png)

![2-[(Tert-butoxy)carbonyl]-4-chlorobenzoicacid](/img/structure/B13569579.png)

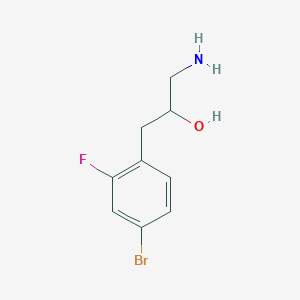
![2-[2-(Phenylsulfanyl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B13569590.png)
